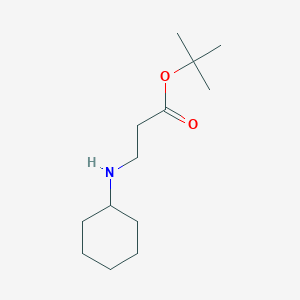

tert-Butyl 3-(cyclohexylamino)propanoate

Description

tert-Butyl 3-(cyclohexylamino)propanoate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a tert-butyl ester group and a cyclohexylamino group attached to a propanoate backbone.

Properties

IUPAC Name |

tert-butyl 3-(cyclohexylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEGEGRJAGMVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(cyclohexylamino)propanoate can be achieved through several methods. One efficient method involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions. This process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation, all proceeding smoothly in one pot . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

tert-Butyl 3-(cyclohexylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and LiAlH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(cyclohexylamino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has potential biological activity, making it a subject of interest in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclohexylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

tert-Butyl 3-(cyclohexylamino)propanoate can be compared with other similar compounds, such as:

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a similar tert-butyl ester group but differs in the presence of hydroxyethoxy groups.

tert-Butyl 3-hydroxypropionate: This compound has a hydroxyl group instead of the cyclohexylamino group.

The uniqueness of this compound lies in its combination of the tert-butyl ester and cyclohexylamino groups, which confer specific chemical and biological properties.

Biological Activity

tert-Butyl 3-(cyclohexylamino)propanoate is a compound that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C13H23NO2

- Molecular Weight : 225.33 g/mol

This structure features a tert-butyl group, a cyclohexylamine moiety, and a propanoate functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research suggests that compounds with similar structures often exhibit activity through:

- Inhibition of Enzymatic Activity : Some studies indicate that tertiary amines can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The cyclohexylamine group may interact with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies have shown that derivatives of amino esters exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects of similar compounds have revealed potential applications in cancer treatment. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in cancer cell lines.

- Neuroprotective Effects : Some tertiary amines are known for their neuroprotective properties. Research on related compounds suggests that they may help mitigate neurodegenerative processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various amino esters against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives significantly inhibited bacterial growth, suggesting potential for further exploration of this compound in this domain.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Amino Ester Derivative | 32 | Escherichia coli |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies were conducted using various cancer cell lines to assess the cytotoxic effects of structurally related compounds. The results showed promising IC50 values indicating effective inhibition of cell growth.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HeLa |

| Analogous Compound | 15 | A549 |

Safety and Toxicity

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Toxicological assessments should be conducted to determine any adverse effects associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.